![molecular formula C21H23F3N2O5S B2840419 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 921927-09-5](/img/structure/B2840419.png)
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide
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Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated various synthetic pathways and chemical reactions involving similar compounds, highlighting their potential for further applications in chemical synthesis and drug discovery. A study by Saitoh et al. (2001) explores the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline via Pummerer-type cyclization, emphasizing the role of boron trifluoride diethyl etherate in enhancing cyclization processes, which may be relevant for synthesizing related compounds (Saitoh et al., 2001). Similarly, Tietze et al. (1992) describe the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines from enamino ketones, providing a method that could potentially be applied or adapted for the synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide (Tietze, Schimpf, & Wichmann, 1992).
Pharmacological Applications
In the context of pharmacological studies, Xu et al. (2005) investigated benzamide analogues, including those related to the chemical structure , as novel sigma-2 receptor probes. Their research found that certain analogues exhibit a higher affinity for sigma-2 receptors, indicating potential applications in studying receptor status in vitro, which could influence the development of imaging agents or therapeutic targets (Xu et al., 2005).
Chemical Properties and Interactions
The study by Gelbrich, Haddow, and Griesser (2011) on a compound with a complex structure including an isoquinoline moiety discusses its crystal structure and interactions, such as intramolecular N—H⋯O=S and intermolecular N—H⋯O=C hydrogen bonds. These findings contribute to the understanding of the chemical behavior and properties of similar compounds, potentially impacting the design of new materials or drugs (Gelbrich, Haddow, & Griesser, 2011).
properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-14-7-9-26(13-15(14)12-19(18)31-2)32(28,29)10-8-25-20(27)16-5-3-4-6-17(16)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQQLPNJXZZFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide |
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